Uzansertib - 2088852-47-3

Uzansertib

Catalog Number: EVT-10951049
CAS Number: 2088852-47-3
Molecular Formula: C26H26F3N5O3
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uzansertib is under investigation in clinical trial NCT02587598 (Study of INCB053914 in Subjects With Advanced Malignancies).
Uzansertib is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, uzansertib binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.
Synthesis Analysis

Methods and Technical Details

The synthesis of Uzansertib involves several steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for further modification.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclization reactions, and coupling reactions to construct the core structure of the compound.
  3. Purification: After synthesis, Uzansertib is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.
Molecular Structure Analysis

Structure and Data

Uzansertib's molecular structure features a complex arrangement that allows it to effectively inhibit PIM kinases. The key structural components include:

  • Core Structure: The compound incorporates a pyrazolo[1,5-a]pyrimidine backbone.
  • Functional Groups: Various substituents enhance its binding affinity and selectivity for the target kinases.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its conformation in solution or solid-state .

Chemical Reactions Analysis

Reactions and Technical Details

Uzansertib primarily functions through competitive inhibition of ATP binding at the active site of PIM kinases. The key reactions involved include:

  1. Binding Interaction: Uzansertib competes with ATP for binding to the kinase domain of PIM1, PIM2, and PIM3.
  2. Inhibition Mechanism: By binding to the active site, Uzansertib prevents phosphorylation of downstream substrates critical for cell survival and proliferation.

In vitro studies have demonstrated its potency with IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 .

Mechanism of Action

Process and Data

The mechanism of action of Uzansertib involves several steps:

Research indicates that Uzansertib may also enhance the efficacy of other therapeutic agents by overcoming resistance mechanisms associated with PIM kinase activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uzansertib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 485.52 g/mol
  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but may have limited aqueous solubility.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Uzansertib has been primarily explored for its potential applications in oncology:

  • Cancer Treatment: It is being investigated in clinical trials for treating solid tumors and hematological malignancies such as diffuse large B-cell lymphoma.
  • Combination Therapy: There is ongoing research into its use in combination with other targeted therapies or chemotherapy agents to enhance treatment efficacy.

The ability of Uzansertib to inhibit multiple isoforms of PIM kinases positions it as a versatile agent in cancer therapeutics .

Introduction to Uzansertib as a Pan-PIM Kinase Inhibitor

Role of PIM Kinases in Oncogenic Signaling Pathways

PIM kinases (PIM1, PIM2, PIM3) constitute a family of constitutively active serine/threonine kinases functioning as crucial downstream effectors in multiple oncogenic signaling cascades. Unlike many kinases, PIM kinases do not require phosphorylation for activation; instead, their activity is predominantly regulated at the transcriptional and translational levels. Key regulatory pathways influencing PIM expression include:

  • Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Cytokine-mediated activation leads to STAT-dependent transcription of PIM genes [3].
  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Contributes to PIM expression, particularly under conditions where AKT signaling is compromised [3].
  • Nuclear Factor Kappa B (NF-κB) Pathway: Inflammatory signals can drive PIM transcription via NF-κB [3].

PIM kinases phosphorylate numerous substrates involved in cell cycle progression (e.g., CDC25A), apoptosis inhibition (e.g., BAD phosphorylation), protein translation (e.g., 4EBP1 and p70S6K regulation), and drug efflux (e.g., ATP-Binding Cassette transporter modulation) [3] [7]. Critically, PIM kinases synergize with MYC oncoproteins, accelerating lymphomagenesis in preclinical models. This synergy occurs through PIM-mediated stabilization of MYC protein and cooperative regulation of shared transcriptional targets [3].

Table 1: Key Oncogenic Functions of PIM Kinases

FunctionKey SubstratesOncogenic Consequence
Cell Cycle ProgressionCDC25A, p21Enhanced G1/S transition and proliferation
Apoptosis EvasionBAD, ASK1Resistance to intrinsic apoptosis signals
Protein Translation4EBP1, p70S6KIncreased cap-dependent translation of oncoproteins
Metabolic AdaptationUnknownIncreased mitochondrial function & glycolysis
Drug ResistanceABCB1, ABCG2Efflux of chemotherapeutic agents

Rationale for Pan-PIM Inhibition in Hematologic Malignancies

The therapeutic targeting of PIM kinases in hematologic cancers is underpinned by several key observations:

  • Frequent Overexpression: PIM1 and PIM2 exhibit significantly higher expression in hematopoietic tissues compared to non-hematopoietic tissues. Aberrant overexpression is documented in diverse hematologic malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and T-cell Acute Lymphoblastic Leukemia (T-ALL) [1] [3] [7].
  • Functional Redundancy and Compensation: While exhibiting distinct expression patterns (e.g., PIM3 higher in granulocyte-monocyte progenitors), significant functional overlap exists among isoforms. Genetic deletion studies reveal compensatory upregulation of remaining PIM isoforms upon loss of one, suggesting single-isoform inhibition may be therapeutically insufficient [3] [7].
  • Role in Therapeutic Resistance: PIM kinases confer resistance to conventional chemotherapy and targeted agents. Mechanisms include promoting survival signals downstream of growth factor receptors, inhibiting pro-apoptotic proteins, and upregulating drug efflux pumps [3] [7].
  • Synergistic Potential: Preclinical evidence demonstrates potent synergy between PIM inhibition and cytotoxic agents (e.g., dexamethasone) and targeted therapies (e.g., BCL2 inhibitors, JAK inhibitors), enabling lower effective doses and potentially overcoming resistance [1] [3].
  • Favorable Therapeutic Index: Genetic knockout of all three PIM kinases in mice is non-lethal, causing only reduced body size and altered hematopoietic cell development. This suggests pharmacological pan-PIM inhibition may have a manageable toxicity profile, focusing therapeutic effects on malignant cells [3].

Uzansertib’s Discovery and Development within Kinase Inhibitor Research

Uzansertib emerged from systematic drug discovery efforts focused on developing potent and selective ATP-competitive inhibitors targeting the unique hinge region binding pocket of PIM kinases. Key milestones and characteristics include:

  • Discovery and Optimization: Uzansertib was discovered and developed by Incyte Corporation. Medicinal chemistry efforts focused on achieving high potency against all three PIM isoforms (pan-inhibition) while minimizing off-target kinase activity to enhance therapeutic specificity [1] [5] [8].
  • Biochemical Potency: Uzansertib demonstrates exceptional biochemical potency against PIM kinases:Table 2: Uzansertib Biochemical Inhibitory Activity (IC₅₀) [1] [2]
    PIM IsoformIC₅₀ (nM)
    PIM10.24
    PIM230
    PIM30.12
  • Kinase Selectivity: Profiling against broad kinase panels (typically >50 kinases) revealed high selectivity for PIM kinases. Modest activity against Ribosomal S6 Kinase 2 (RSK2) (IC₅₀ = 7.1 µM) was observed, representing a >475-fold selectivity window compared to PIM1/PIM3 inhibition. No other significant off-targets were identified at concentrations relevant for PIM inhibition [1].
  • Preclinical Anti-Tumor Activity:
  • In Vitro: Uzansertib exhibits broad anti-proliferative activity across a wide panel of hematologic malignancy cell lines (AML, MM, DLBCL, MCL, T-ALL), with mean growth inhibition (GI₅₀) values ranging from 3 nM to 300 nM. It effectively inhibits phosphorylation of key downstream substrates like BAD and regulators of translation (p70S6K/S6, 4E-BP1) in these cell lines at low nanomolar concentrations [1] [2].
  • In Vivo: Oral administration of Uzansertib (25-100 mg/kg twice daily) demonstrated dose-dependent inhibition of tumor growth in xenograft models derived from AML (MOLM-16 cells) and MM (KMS-12-BM cells). Pharmacodynamic studies confirmed target engagement, showing dose-dependent inhibition of BAD phosphorylation in tumor tissue (IC₅₀ ≈ 70 nM for MOLM-16, 145 nM for KMS-12-BM) [1] [2].
  • Chemical Properties: Uzansertib is a small molecule (Molecular Weight: 513.51 for free base; 611.51 for phosphate salt) with good solubility in dimethyl sulfoxide. Its structure incorporates stereochemical complexity critical for target interaction [1] [2] [8].
  • Clinical Development and Status: Uzansertib entered clinical evaluation (Phase 1/Phase 1/2 trials) for relapsed/refractory hematologic malignancies (DLBCL, AML, MM, Myelofibrosis) and solid tumors. However, as of December 2021, Incyte Corporation discontinued its clinical development across all indications, as reflected in pipeline updates [4] [5]. Despite this discontinuation, Uzansertib remains a valuable pharmacological tool for probing PIM kinase biology and validating pan-PIM inhibition as a therapeutic concept. Its detailed preclinical characterization provides a benchmark for future PIM inhibitor development.

Table 3: Summary of Uzansertib's Preclinical Anti-Proliferative Activity [1] [2]

Cell Line TypeRepresentative Cell LinesUzansertib GI₅₀ / IC₅₀ Range
Multiple Myeloma (MM)KMS-12-PE, KMS-12-BM13.2 - 230.0 nM
Acute Myeloid Leukemia (AML)MOLM-16~3 - 300 nM across panel
Diffuse Large B-Cell Lymphoma (DLBCL)Pfeiffer~3 - 300 nM across panel
Mantle Cell Lymphoma (MCL)Not specified in detail~3 - 300 nM across panel
T-Cell Acute Lymphoblastic Leukemia (T-ALL)Not specified~3 - 300 nM across panel

Properties

CAS Number

2088852-47-3

Product Name

Uzansertib

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

Molecular Formula

C26H26F3N5O3

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1

InChI Key

PTORCEYGCGXHDH-OVMXCRKPSA-N

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.